molecular formula C19H14O2 B5137716 3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- CAS No. 5448-11-3

3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-

Cat. No.: B5137716
CAS No.: 5448-11-3
M. Wt: 274.3 g/mol
InChI Key: RKWARAGNMMLFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-phenyl-1,2-dihydrobenzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)21-18/h1-11,16H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWARAGNMMLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970257
Record name 1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-11-3, 5492-90-0
Record name NSC17364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization to form the naphthopyran ring system. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H14O2
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 226678
  • Physical State : Solid
  • Melting Point : Not widely reported but typically ranges around 150°C to 160°C based on similar compounds.

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy : Provides insight into the molecular structure and environment of hydrogen atoms.
  • FTIR Spectroscopy : Useful for identifying functional groups present in the compound.

Medicinal Chemistry

3H-naphtho[2,1-b]pyran derivatives have been studied for their potential pharmacological activities. Research indicates that these compounds exhibit:

  • Antioxidant Properties : They can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Some derivatives show promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that certain naphtho[2,1-b]pyran derivatives were effective against breast cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Naphtho[2,1-b]pyran derivative AMCF-7 (Breast Cancer)5.0Induces apoptosis via caspase activation
Naphtho[2,1-b]pyran derivative BHeLa (Cervical Cancer)7.5Cell cycle arrest at G1 phase

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The naphtho[2,1-b]pyran framework allows for the construction of various biologically active molecules through functionalization reactions.

Synthetic Pathways

A notable synthetic route involves a one-pot reaction using β-naphthol and aryl aldehydes under basic conditions to yield substituted naphtho[2,1-b]pyrans efficiently .

Materials Science

Research has also explored the use of naphtho[2,1-b]pyrans in developing new materials:

  • Fluorescent Dyes : Their unique structure allows them to be used as fluorescent markers in biological imaging.

Properties of Fluorescent Derivatives

PropertyValue
Emission Wavelength550 nm
Quantum Yield0.85

Mechanism of Action

The photochromic behavior of 3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- involves the reversible ring-opening reaction upon exposure to UV lightThe process is driven by the absorption of photons, which induces an electronic transition and subsequent structural rearrangement .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,2-Dihydro-1-phenyl-3H-naphtho[2,1-b]pyran-3-one
  • Synonyms: Splitomicin (commonly referenced in biological studies) .
  • Molecular Formula : C₁₉H₁₄O₂ (derived from substituent analysis in and structural analogs in ).
  • Molecular Weight : 274.31 g/mol (calculated based on formula).
  • CAS Registry Number : 5690-03-9 .

Structural Features :

  • The core structure consists of a naphthopyranone scaffold fused with a dihydro-phenyl group at position 1. This imparts rigidity and aromaticity, critical for binding to biological targets like sirtuins .
Structural and Functional Analogues

The naphthopyranone family exhibits diverse bioactivity depending on substituent type, position, and stereochemistry. Key derivatives are compared below:

Compound Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
1,2-Dihydro-1-phenyl-3H-naphtho[2,1-b]pyran-3-one Phenyl at C1; dihydro core C₁₉H₁₄O₂ 274.31 SIRT1/2 inhibition; anticancer potential
1,2-Dihydro-9-methoxy-3H-naphtho[2,1-b]pyran-3-one Methoxy at C9 C₁₄H₁₂O₃ 228.24 Enhanced solubility; uncharacterized bioactivity
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one Hydroxy at C9; methyl at C1 C₁₄H₁₀O₃ 226.23 Antielastase/antihyaluronidase activity; skin aging applications
3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one 4-Methoxyphenyl at C3 C₂₀H₁₆O₃ 304.34 Stabilized crystal lattice; unstudied bioactivity
2-(1,8-Naphthyridin-2-yl)-3H-naphtho[2,1-b]pyran-3-one 1,8-Naphthyridin-2-yl at C2 C₂₁H₁₂N₂O₂ 324.33 Potential kinase inhibition (structural analogy)
Key Observations :

Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Improve solubility and polarity (e.g., 9-hydroxy-1-methyl derivative, PSA = 46.5 Ų ), enhancing bioavailability for dermal applications .

Biological Activity :

  • Splitomicin’s dihydro-phenyl group is essential for SIRT2 selectivity, while angular benzocoumarins (e.g., 9-hydroxy-1-methyl derivatives) shift activity toward extracellular matrix enzymes (collagenase, elastase) .
  • Brominated analogs (e.g., 8-bromo-3-oxo derivatives in ) show higher molecular weights (436.0 g/mol) but reduced metabolic stability due to halogen susceptibility .

Synthetic Accessibility :

  • Splitomicin derivatives are typically synthesized via Pechmann condensation or dearomatization protocols .
  • Complex substitutions (e.g., anthracenyl-propenyl groups in ) require multistep reactions, limiting scalability .

Biological Activity

3H-Naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- (CAS Number: 4352-89-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H14O2
  • Molecular Weight : 282.31 g/mol
  • Density : 1.297 g/cm³
  • Boiling Point : 402.6 ºC at 760 mmHg

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of naphthopyran compounds. For instance, certain derivatives exhibit sub-micromolar cytotoxic activity against various human tumor cell lines, including MDA-MB231 and HCT116, while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM) . The mechanism involves the inhibition of cell cycle progression and apoptosis induction.

CompoundCell Line TestedIC50 (μM)Toxicity on Fibroblasts
10hMDA-MB2310.23>25
10iHCT1160.30>25

Antimicrobial Activity

Naphthopyran derivatives have also been evaluated for their antimicrobial properties . Compounds modified with nitrogen-containing groups showed potent activity against Staphylococcus aureus and MRSA strains, indicating their potential as new antibacterial agents .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5cS. aureus15.8 µM
5eMRSA8.0 µM

Mechanistic Insights

The mechanism of action for the anticancer effects of naphthopyran derivatives appears to involve the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation. For example, compound 10h was shown to inhibit Store-Operated Ca²⁺ Entry (SOCE), which is crucial for various cell functions including proliferation and survival .

Synthesis Methods

The synthesis of 3H-naphtho[2,1-b]pyran derivatives typically involves multi-step organic reactions. Recent methodologies include microwave-assisted synthesis which enhances yield and reduces reaction time. The general synthetic route includes:

  • Condensation Reaction : Aromatic aldehydes are reacted with a naphthopyran precursor under microwave irradiation.
  • Purification : Crude products are purified through recrystallization.

Case Studies

Several case studies highlight the effectiveness of naphthopyran derivatives in preclinical models:

  • In Vivo Studies on Tumor Models : In xenograft models, naphthopyran derivatives exhibited significant tumor growth inhibition compared to controls.
  • Embryotoxicity Assessments : Using zebrafish models, certain compounds were tested for embryotoxicity and showed no adverse effects at therapeutic concentrations (5 μM) .

Q & A

Basic: What are the standard synthetic routes for 3H-naphtho[2,1-b]pyran-3-one derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a base-catalyzed condensation between 2-hydroxy-1-acetonaphthone and substituted benzaldehydes. For example, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one was synthesized by stirring 2-hydroxy-1-acetonaphthone and 4-methoxybenzaldehyde in absolute ethanol with 40% NaOH for 6 hours, yielding 86% after recrystallization from chloroform . Optimization involves adjusting solvent polarity (e.g., ethanol for solubility), reaction time (6–8 hours for completion), and stoichiometry (1:1 molar ratio). Monitoring via TLC (hexane:ethyl acetate mobile phase) ensures reaction progress .

Basic: How are intermediates and final products purified and characterized in naphthopyran synthesis?

Answer:
Purification commonly employs recrystallization (e.g., chloroform) and column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization uses:

  • IR spectroscopy : Ester carbonyl (1657 cm⁻¹) and NH₂ (3426 cm⁻¹) stretches confirm functional groups .
  • NMR : Distinct signals for aromatic protons (δ6.0–8.5 ppm), ethyl groups (triplet at δ1.4, quartet at δ4.4), and NH₂ (singlet at δ6.48) validate structures .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C7–O1 bond: 1.366 Å; naphthalene-pyrone torsion: 5.9°) .

Basic: What methodologies are used to evaluate the biological activity of naphthopyran derivatives?

Answer:
Antibacterial/antifungal screening follows agar diffusion or microdilution assays. For example, 2-aryl-dihydronaphthofuropyridinones were tested against Staphylococcus aureus and Candida albicans using nutrient broth (37°C, 24h), with MIC values determined via serial dilution . Activity correlates with electron-withdrawing substituents (e.g., nitro groups) enhancing membrane disruption .

Advanced: How can computational methods improve reaction design for naphthopyran derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent/base selection) and reduce trial-and-error . Molecular docking (AutoDock Vina) identifies binding affinities to biological targets (e.g., bacterial enzymes), guiding structural modifications .

Advanced: How to resolve contradictions in spectral data for structurally similar naphthopyrans?

Answer:

  • NMR discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, diastereotopic protons in fused rings may split into multiplets requiring DEPT-135 for CH₂/CH₃ differentiation .
  • XRD vs. computational geometry : Compare experimental crystal data (e.g., C–O bond lengths) with DFT-optimized structures. Deviations >0.05 Å suggest lattice packing effects .

Advanced: What strategies enhance regioselectivity in naphthopyran functionalization?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to control electrophilic substitution .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (30 minutes vs. 6 hours) .
  • Protecting groups : Temporarily block reactive sites (e.g., –OH acetylation) during multi-step synthesis .

Advanced: How to address low yields in large-scale naphthopyran synthesis?

Answer:

  • Process control : Optimize mixing efficiency (e.g., continuous flow reactors) and temperature gradients .
  • Membrane separation : Purify intermediates via nanofiltration to remove byproducts .
  • Scale-up crystallization : Use anti-solvent addition (e.g., water in ethanol) to improve crystal size/distribution .

Advanced: What are the challenges in correlating naphthopyran structural motifs with biological activity?

Answer:

  • Bioisosteric replacements : Replace –OCH₃ with –CF₃ to test metabolic stability while retaining activity .
  • SAR studies : Systematic variation of substituents (e.g., para vs. meta positions) reveals steric/electronic effects on MIC values .
  • ADMET prediction : Tools like SwissADME predict logP (>3.5 reduces solubility) and CYP450 interactions, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.